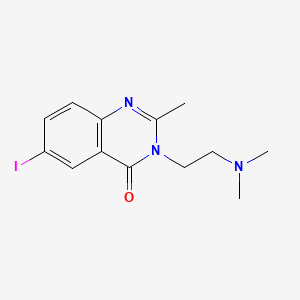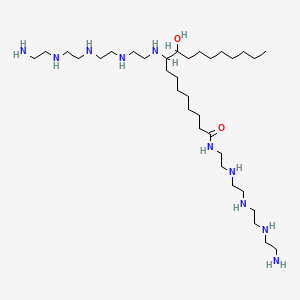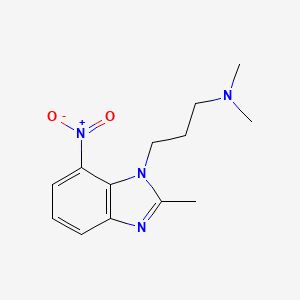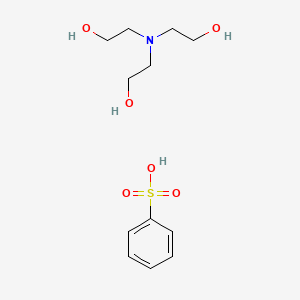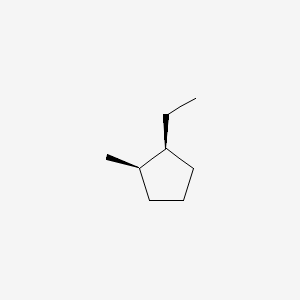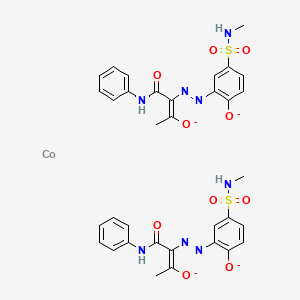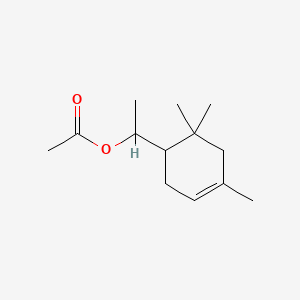
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate is an organic compound with the molecular formula C13H22O2. It is known for its pleasant fragrance and is commonly used in the fragrance and flavor industry. The compound is a derivative of cyclohexene and is characterized by its acetate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate typically involves the esterification of 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethanol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethanol and acetic acid.
Oxidation: Various oxidation products, depending on the specific conditions.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug formulations due to its fragrance properties.
Industry: Widely used in the fragrance and flavor industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The acetate group can also undergo hydrolysis in biological systems, releasing the corresponding alcohol and acetic acid, which may have further biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl formate
- 1-(2,2,4-Trimethyl-4-cyclohexenyl)ethanol
- 2,2,4-Trimethyl-1,2-dihydroquinoline
Uniqueness
1-(2,2,4-Trimethyl-4-cyclohexenyl)ethyl acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and fragrance characteristics. Compared to its analogs, it offers a different balance of volatility and stability, making it particularly valuable in the fragrance industry.
Properties
CAS No. |
63649-50-3 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1-(4,6,6-trimethylcyclohex-3-en-1-yl)ethyl acetate |
InChI |
InChI=1S/C13H22O2/c1-9-6-7-12(13(4,5)8-9)10(2)15-11(3)14/h6,10,12H,7-8H2,1-5H3 |
InChI Key |
MLQHMXIHRGYDJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C(C1)(C)C)C(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



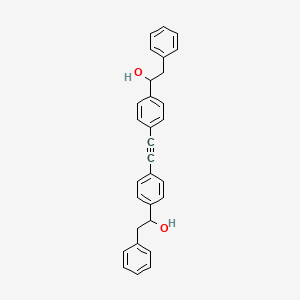
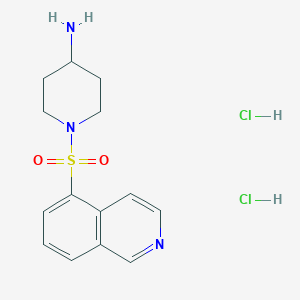
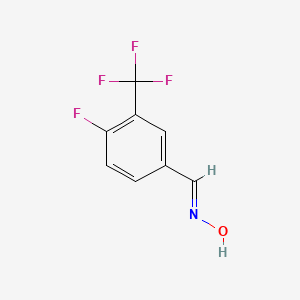
![[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid](/img/structure/B13779375.png)
![N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]](/img/structure/B13779378.png)
